(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Beschreibung
This compound is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with specific stereochemistry (10R,13S,17R). Key structural features include:
- Ethynyl and hydroxyl groups at position 17: These groups confer unique electronic and steric properties, influencing receptor binding and metabolic stability.
- Methyl group at position 13: Enhances hydrophobic interactions in biological systems.
- Dodecahydro backbone: Partial saturation of the steroid nucleus modulates molecular rigidity compared to fully aromatic steroids like estradiol.
The compound’s synthesis typically involves selective functionalization of steroidal precursors, as seen in related syntheses of estrone derivatives (e.g., General Procedure A in ). Its structural complexity necessitates enantioselective catalysis for asymmetric centers, as demonstrated in rhodium-catalyzed silylacetylene additions .
Eigenschaften
Molekularformel |
C20H26O2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16?,17?,18?,19-,20-/m0/s1 |
InChI-Schlüssel |
VIKNJXKGJWUCNN-FOEMKWDFSA-N |
Isomerische SMILES |
C[C@]12CCC3[C@H]4CCC(=O)C=C4CCC3C1CC[C@]2(C#C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Grignard-Based Ethynylation
The 17-keto intermediate reacts with ethynylmagnesium bromide under anhydrous conditions to install the ethynyl group. This step requires strict temperature control (−78°C to 0°C) to minimize side reactions.
Example Protocol:
-
Dissolve 17-ketosteroid (1.0 equiv) in tetrahydrofuran (THF).
-
Add CeCl₃·7H₂O (2.0 equiv) and stir for 1 h at 25°C.
-
Dropwise addition of ethynylmagnesium bromide (4.0 equiv) at 0°C.
-
Quench with acetic acid (10% v/v) and purify via column chromatography (hexane/ethyl acetate).
Transition Metal Catalysis
Palladium or copper catalysts enable ethynylation via Sonogashira coupling, though this is less common due to functional group incompatibility.
C13 Methylation Strategies
Alkylation of Enolates
Methyl iodide or dimethyl sulfate reacts with a steroidal enolate generated using LiHMDS or NaH in THF. Stereochemical control is achieved via bulky bases (e.g., LDA) to favor equatorial methylation.
Optimization Note:
-
Temperature: −78°C prevents over-alkylation.
Oxidation to 3-Keto Group
Jones Oxidation
A solution of CrO₃ in H₂SO₄ selectively oxidizes C3 hydroxyl to ketone. Excess reagent leads to over-oxidation, requiring careful stoichiometry.
Conditions:
Swern Oxidation
For acid-sensitive substrates, oxalyl chloride and DMSO convert alcohols to ketones without epimerization.
Stereochemical Control
Chiral Auxiliaries
Evans oxazolidinones or Oppolzer’s sultams direct methylation and ethynylation to yield the desired (10R,13S,17R) configuration.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze acetylated intermediates, enriching enantiomeric excess (>98% ee).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 5.33 (s, 1H, C4-H), 3.51–3.42 (m, 1H, C17-OH), 1.00 (s, 3H, C13-CH₃).
-
IR (ATR) : 3340 cm⁻¹ (OH), 2110 cm⁻¹ (C≡C), 1705 cm⁻¹ (C=O).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| Grignard Ethynylation | CeCl₃-mediated addition | 89 | 99 | High (R-config) |
| Transition Metal | Pd-catalyzed coupling | 65 | 95 | Moderate |
| Jones Oxidation | CrO₃/H₂SO₄ | 92 | 98 | N/A |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Reaktionstypen
(10R,13S,17R)-17-Ethinyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-Dodecahydrocyclopenta[a]phenanthren-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe an der 17-Position kann zu einem Keton oxidiert werden.
Reduktion: Die Ketongruppe an der 3-Position kann zu einer Hydroxylgruppe reduziert werden.
Substitution: Die Ethinylgruppe an der 17-Position kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Tetrabrommethan. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Hydroxyl- und Ketonderivate, die für bestimmte Anwendungen weiter modifiziert werden können.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound is primarily studied for its role as a progestin . Progestins are synthetic hormones that mimic the action of progesterone in the body. The applications include:
- Contraceptive Development : It has been researched for use in contraceptive formulations due to its ability to inhibit ovulation and alter uterine lining conditions conducive to implantation .
- Endometriosis Treatment : Research indicates that this compound can be effective in managing endometriosis by reducing the growth of endometrial tissue .
Biochemical Studies
The compound's interaction with hormone receptors makes it a valuable tool in biochemical research:
- Hormonal Receptor Modulation : Studies have shown that it can modulate estrogen and progesterone receptors, providing insights into hormonal regulation mechanisms .
Toxicological Research
Research into the toxicological effects of steroid compounds has included this specific compound:
- Metabolic Disruption Studies : Investigations have focused on how this compound affects metabolic pathways and redox homeostasis in various organisms. These studies are crucial for understanding potential environmental impacts and health risks associated with synthetic steroids .
Case Study 1: Contraceptive Efficacy
A clinical study evaluated the effectiveness of formulations containing this compound as a contraceptive agent. Results indicated a significant reduction in ovulation rates among participants using the formulation compared to a placebo group.
Case Study 2: Endometriosis Management
In another study involving patients with endometriosis, administration of this compound led to decreased pain levels and reduced lesion sizes over a six-month period. This highlights its potential therapeutic benefits beyond contraception.
Wirkmechanismus
The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in reproductive and developmental processes .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences and Similarities
Key Observations :
- Position 17 modifications : Ethynyl-hydroxy groups (target) vs. acetyl () or hydroxyacetyl-fluorine (dexamethasone) alter hydrogen-bonding capacity and receptor selectivity. Dexamethasone’s fluorine atom enhances glucocorticoid receptor affinity .
- Saturation levels : Higher saturation (tetradecahydro in ) increases conformational flexibility, whereas dodecahydro (target) balances rigidity and bioavailability.
Table 3: Functional Comparisons
Notable Findings:
- Contraceptive derivatives () demonstrate that 17-ethynyl-hydroxy groups, when esterified (e.g., with sulfamoylphenoxy acetate), enhance duration of action via slow release .
- Anti-sickling activity in highlights the role of steroidal acetyl groups in modulating hemoglobin interactions, a property absent in the target compound.
Biologische Aktivität
(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid with significant biological activity primarily related to its estrogenic properties. This compound is structurally complex and features a dodecahydrocyclopenta[a]phenanthrene backbone with functional groups that contribute to its hormonal activity.
- Molecular Formula : C20H26O2
- Molecular Weight : 298.419 g/mol
- CAS Number : 22933-71-7
The compound acts as a selective modulator of estrogen receptors (ERs), influencing various physiological processes such as:
- Cell proliferation : It can stimulate the growth of estrogen-dependent tissues.
- Gene expression modulation : Alters the transcription of genes regulated by estrogen.
- Endocrine disruption : Potentially interferes with normal hormonal signaling pathways.
Estrogenic Activity
Research indicates that (10R,13S,17R)-17-ethynyl-17-hydroxy has significant estrogenic activity. It binds to estrogen receptors and mimics the effects of natural estrogens in the body.
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis with Similar Compounds
The biological activity of (10R,13S,17R)-17-ethynyl-17-hydroxy can be compared with other synthetic steroids. Below is a summary table comparing several compounds:
| Compound Name | Estrogenic Activity | Mechanism of Action | Applications |
|---|---|---|---|
| (10R,13S,17R)-17-ethynyl-17-hydroxy | High | ER agonist | Hormonal therapies |
| Levonorgestrel | Moderate | Progestin activity | Contraception |
| Norgestrel | Moderate | Progestin activity | Contraception |
Synthesis
The synthesis of (10R,13S,17R)-17-ethynyl-17-hydroxy involves multi-step organic reactions that typically include:
- Formation of the dodecahydrocyclopenta[a]phenanthrene backbone.
- Introduction of the ethynyl and hydroxyl groups through specific functionalization reactions.
Safety and Toxicology
While the compound shows promise for therapeutic applications, its potential for endocrine disruption raises safety concerns. Long-term exposure studies are necessary to fully understand its toxicity profile and potential side effects.
Q & A
Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for yield optimization?
The synthesis involves multi-step modifications of steroidal precursors. A validated method includes:
- Step 1 : Acetylene addition to a 3-keto intermediate under anhydrous ether and potassium t-amylate catalysis at 0°C, followed by 16-hour maturation .
- Step 2 : Acid-catalyzed hydrolysis (e.g., glacial acetic acid in methanol) to deprotect functional groups, with recrystallization in aqueous methanol for purity . Critical conditions: Strict temperature control (±2°C), inert atmosphere (argon/nitrogen), and reagent stoichiometry to avoid side reactions (e.g., over-oxidation or dimerization) .
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (Step 1); reflux (Step 2) |
| Reaction Time | 4–16 hours (Step 1); 7 min (Step 2) |
| Solvent | Anhydrous ether (Step 1); methanol (Step 2) |
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- X-ray Crystallography : Resolves stereochemistry (e.g., 10R,13S,17R configuration) and confirms bicyclic cyclopenta[a]phenanthrene core .
- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl (δ 0.8–1.2 ppm), ethynyl (δ 2.5–3.0 ppm), and ketone (δ 200–220 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 370.5 g/mol) and fragmentation patterns .
Q. What are the primary biological targets or mechanisms of action?
The compound acts as a steroid hormone analog , binding to progesterone/androgen receptors with nanomolar affinity.
- Mechanism : Agonist activity modulates transcriptional regulation via nuclear receptor binding, altering gene expression in target tissues (e.g., reproductive or anti-inflammatory pathways) .
- In vitro assays : Competitive binding assays (radiolabeled ligands) and luciferase reporter systems quantify receptor activation .
Advanced Research Questions
Q. What experimental challenges arise in optimizing enantiomeric purity, and how are they resolved?
Q. How do structural modifications (e.g., ethynyl vs. acetylene substitutions) impact receptor binding affinity and selectivity?
Comparative studies with analogs reveal:
- Ethynyl group (C17) : Enhances metabolic stability and receptor binding duration by reducing CYP450-mediated oxidation .
- Methyl group (C13) : Increases hydrophobic interactions in the receptor ligand-binding domain (LBD), improving selectivity for progesterone over glucocorticoid receptors .
- Data contradiction : Some studies report antagonism in androgen receptors, possibly due to variations in cell-line models (e.g., COS-7 vs. HEK293) .
Q. How are contradictions in reported pharmacokinetic data (e.g., half-life discrepancies) reconciled?
- Meta-analysis : Species-specific metabolism (e.g., murine vs. primate CYP3A4 isoforms) accounts for half-life variations (t₁/₂ = 6–12 hours in mice vs. 18–24 hours in primates) .
- Methodological adjustments :
- Use isotopically labeled compounds (³H or ¹⁴C) for precise tracking in mass balance studies .
- Standardize dosing regimens (oral vs. subcutaneous) to control for bioavailability differences .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
